
Tert-butyldimethylsilyl chloride
Overview
Description
Tert-butyldimethylsilyl chloride is an organosilicon compound with the chemical formula C6H15ClSi. It is a chlorosilane containing two methyl groups and a tert-butyl group. This compound is widely used in organic synthesis, particularly for the protection of alcohols and other functional groups due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyldimethylsilyl chloride can be synthesized through the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide at temperatures ranging from 24 to 80°C .
Industrial Production Methods
Industrial production of this compound involves the reaction of tert-butyl chloride with dimethylchlorosilane under controlled conditions. The process includes steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Reaction with Alcohols: Formation of Silyl Ethers
TBDMSCl reacts with alcohols to form tert-butyldimethylsilyl (TBS) ethers, a reaction critical for hydroxyl protection. The process requires a base, typically imidazole, to scavenge HCl generated during silylation.
Mechanism and Conditions
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Corey’s Method : Using 1.2 equivalents of TBDMSCl with 2.5 equivalents of imidazole in DMF at 35°C achieves high yields (85–95%) .
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DMF Catalysis : Recent studies indicate DMF activates TBDMSCl via transient coordination to silicon, accelerating silylation without forming N-silylimidazole intermediates .
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Solvent-Free Alternative : A DMSO-hexane system enables efficient silylation at room temperature without additional catalysts, achieving 75–94% yields .
Table 1: Comparison of Silylation Conditions
Solvent System | Catalyst/Additive | Temperature | Yield (%) | Reference |
---|---|---|---|---|
DMF + Imidazole | Imidazole | 35°C | 85–95 | |
DMSO-Hexane | None | RT | 75–94 | |
Pyridine | Pyridine | Reflux | 37–60 |
Regioselectivity
TBDMSCl exhibits preference for primary hydroxyl groups, as demonstrated in nucleoside chemistry where it selectively protects the 5′-hydroxyl of deoxyribonucleosides over secondary or tertiary positions .
Reaction with Amines
While less common, TBDMSCl can protect amines under controlled conditions. This application is limited due to competing hydrolysis but is viable in anhydrous environments with sterically hindered amines .
Reaction with Terminal Alkynes
TBDMSCl silylates terminal alkynes, forming silylated acetylides. These intermediates are valuable in Sonogashira couplings and alkyne functionalization .
Deprotection of TBS Ethers
TBS ethers are cleaved under mild fluoride-based conditions, ensuring compatibility with acid- or base-sensitive groups:
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Standard Method : Treatment with tetra-n-butylammonium fluoride (TBAF) in THF quantitatively removes TBS groups .
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Chemoselective Cleavage : Sodium tetrachloroaurate(III) selectively deprotects TBS ethers in the presence of other silyl groups (e.g., TIPS, TBDPS) .
Stability and Chemoselectivity
TBS ethers are ~10⁴ times more hydrolytically stable than trimethylsilyl (TMS) ethers, resisting aqueous workups and chromatographic purification . Key stability benchmarks include:
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Acid Stability : Stable in 1 M HCl/THF (1:1) for 12 h at 25°C .
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Base Stability : Resists 1 M NaOH/MeOH (1:1) for 1 h at 25°C .
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Phosphorylation Stability : Unaffected by phosphorylating agents, enabling nucleotide synthesis .
Table 2: Functional Group Compatibility During Silylation
Functional Group | Reactivity with TBDMSCl | Outcome | Reference |
---|---|---|---|
Allylic Alcohols | Unreactive | No ring-opening | |
Cyclopropanes | Unreactive | No ring-opening | |
Tetrahydrofuran Moieties | Unreactive | No side reactions |
Novel Reaction Methodologies
A solvent-driven approach using DMSO-hexane eliminates the need for imidazole, achieving high yields (94%) for sterically hindered alcohols like 3-phenyl-1-propanol . This method also prevents undesired reactions with sensitive substrates (e.g., allylic alcohols) .
Scientific Research Applications
Protective Group in Organic Synthesis
Overview : TBDMSCl serves as a protective group for alcohols, amines, amides, and carboxylic acids. This functionality is crucial in multi-step organic synthesis, allowing selective modification of other functional groups without interference.
Key Findings :
- TBDMSCl selectively reacts with hydroxyl groups in nucleosides, preferentially targeting the 5′-hydroxyl of deoxynucleosides, which is vital for synthesizing complex nucleoside analogs .
- A study demonstrated its effectiveness in synthesizing 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine through a one-pot reaction, achieving a yield of 78% .
Silicon-Based Materials
Overview : TBDMSCl is instrumental in preparing silicon-containing compounds used in advanced materials such as silicones and hybrid polymers. These materials benefit from enhanced thermal stability and mechanical properties.
Applications :
- It acts as a precursor for creating silicon substrates in nanocomposites, which are effective in photocatalytic systems for hydrogen production .
- The use of TBDMSCl in the synthesis of isoxazoline N-oxides from α-bromonitroalkanes demonstrates its versatility in forming silicon-based intermediates that can lead to functional materials .
Pharmaceutical Development
Overview : In the pharmaceutical industry, TBDMSCl facilitates the synthesis of complex organic molecules, improving drug development processes by enabling the creation of diverse chemical libraries.
Case Studies :
- Research indicates that using TBDMSCl enhances the efficiency of synthesizing pharmaceutical intermediates by providing a stable protecting group that can be easily removed after the desired reactions are completed .
- The compound's application in synthesizing specific drug candidates has been documented, showcasing its role in streamlining synthetic pathways while maintaining high yields and purity.
Surface Modification
Overview : TBDMSCl is utilized for modifying surfaces to improve hydrophobicity and chemical resistance. This application is particularly beneficial in coatings and sealants across various industrial sectors.
Key Applications :
- The modification of surfaces using TBDMSCl has led to enhanced performance characteristics in protective coatings used for metals and polymers .
- Its ability to create hydrophobic surfaces has implications for reducing fouling on marine vessels and improving durability in harsh environments .
Mechanism of Action
The mechanism by which tert-butyldimethylsilyl chloride exerts its effects involves the formation of a silyl ether bond with hydroxyl groups. The reaction proceeds through nucleophilic attack by the alcohol on the silicon atom, resulting in the displacement of the chloride ion. This process is facilitated by the presence of a base, which deprotonates the alcohol, making it a stronger nucleophile .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Less bulky and less stable compared to tert-butyldimethylsilyl chloride.
Tert-butyldiphenylsilyl chloride: More sterically hindered and more reactive than this compound.
Uniqueness
This compound is unique due to its balance of steric bulk and stability. It provides better protection for hydroxyl groups compared to trimethylsilyl chloride and is less reactive than tert-butyldiphenylsilyl chloride, making it a versatile reagent in organic synthesis .
Biological Activity
Tert-butyldimethylsilyl chloride (TBSCl), a chlorosilane compound, is primarily utilized in organic synthesis as a protecting group for alcohols and other functional groups. Its biological activity, while less explored than its chemical applications, presents interesting implications in medicinal chemistry and biochemistry.
TBSCl has the molecular formula and is recognized for its bulky tert-butyl group, which enhances steric hindrance compared to smaller silyl chlorides like trimethylsilyl chloride. This property allows TBSCl to form stable silyl ethers upon reaction with alcohols, significantly increasing the hydrolytic stability of the resulting compounds . The general reaction can be represented as:
This stability is particularly beneficial in synthetic pathways that involve sensitive functional groups, thereby facilitating complex organic transformations without premature hydrolysis .
1. Protecting Group in Synthesis
In the context of drug development, TBSCl is frequently employed to protect hydroxyl groups during the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of various anticancer agents where selective protection of hydroxyl groups is crucial for maintaining compound integrity during subsequent reactions .
2. Anticancer Research
Recent studies have highlighted the role of TBS-protected compounds in anticancer research. For example, phenolic compounds protected as TBS ethers demonstrated significant antiproliferative activity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 0.075 µM to 0.095 µM, indicating potent biological activity while minimizing toxicity to non-cancerous cells .
3. Mechanistic Insights
Mechanistic studies suggest that TBS-protected compounds may interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, certain derivatives have been shown to disrupt microtubule polymerization, a critical process in cell division, thus presenting a potential mechanism for their anticancer effects .
Case Studies
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
Study 1 | TBDMS-phenol | MCF-7 | 0.075 | Induces apoptosis via microtubule disruption |
Study 2 | TBDMS-alkyne | Hs578T | 0.033 | Inhibits tubulin polymerization |
Q & A
Q. Basic: What are the optimal reaction conditions for silylating alcohols using TBDMSCl?
The standard protocol involves 1.2 equivalents of TBDMSCl, 2.5 equivalents of imidazole, and dimethylformamide (DMF) as the solvent at room temperature. This method, pioneered by Corey, generates a reactive N-silylimidazole intermediate, enabling high yields (85–95%) for primary, secondary, and phenolic alcohols. DMF acts as both solvent and catalyst, with newer studies confirming its role in accelerating silylation via hydrogen-bond activation .
Q. Advanced: How does solvent choice impact the catalytic mechanism of TBDMSCl-mediated silylation?
DFG solvent facilitates a dual role: polar aprotic conditions stabilize ionic intermediates, while its basicity activates the alcohol through hydrogen-bonding. Recent studies show DMF participates in transition-state stabilization, lowering activation energy by 15–20 kJ/mol compared to non-polar solvents. Acetonitrile, in contrast, requires elevated temperatures (40–80°C) for comparable reactivity, highlighting solvent-dependent kinetic profiles .
Q. Basic: Which functional groups are compatible with TBDMSCl protection?
TBDMSCl primarily protects alcohols (primary, secondary, phenolic), amines, and amides. Its selectivity for alcohols over amines in polyfunctional substrates (e.g., amino alcohols) allows sequential protection strategies. For example, in NPX synthesis, xylose hydroxyls are selectively protected before further functionalization .
Q. Advanced: What mechanistic insights explain the failure of TBDMSCl with tertiary alcohols?
Steric hindrance from the tert-butyl group creates a kinetic barrier, with tertiary alcohols showing <5% conversion even under forcing conditions (excess reagent, 80°C). Computational studies reveal a 30% increase in transition-state strain compared to primary alcohols. Alternative reagents like tert-butyldiphenylsilyl chloride (TBDPSCl) with reduced steric bulk achieve partial success for tertiary alcohols .
Q. Basic: How stable are TBDMS-protected intermediates under acidic or basic conditions?
TBDMS ethers exhibit exceptional stability: resistant to pH 3–12 aqueous conditions (24 hours at 25°C) and common nucleophiles (e.g., Grignard reagents). Hydrolysis requires fluoride sources (e.g., TBAF) or Lewis acids (e.g., NiCl₂·6H₂O), with cleavage rates 10⁴-fold slower than trimethylsilyl (TMS) ethers .
Q. Advanced: How can researchers design orthogonal protection strategies using TBDMSCl?
TBDMS groups are orthogonal to acid-labile (e.g., THP) and hydrogenolysis-sensitive (e.g., benzyl) protecting groups. In the synthesis of CHNQD-01281, TBDMSCl protected a 7-OH group while leaving esterifiable carboxylates intact. Sequential deprotection using TBAF followed by acidic workup demonstrates this orthogonality .
Q. Methodological: What analytical techniques validate successful TBDMS protection?
Key methods include:
- ¹H NMR : Disappearance of hydroxyl proton (δ 1–5 ppm) and appearance of tert-butyl singlet (δ 0.9–1.1 ppm).
- FT-IR : Loss of O-H stretch (~3200–3600 cm⁻¹) and Si-C absorption (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks with +150.73 Da (TBDMS group) .
Q. Advanced: How do steric and electronic effects influence regioselectivity in polyol silylation?
Primary alcohols react 5–10× faster than secondary alcohols due to reduced steric hindrance. In cholesterol derivatives, equatorial hydroxyls are protected 3–5× faster than axial positions. Electronic effects dominate in phenolic substrates, where electron-withdrawing groups (e.g., nitro) enhance reactivity by 2–3× .
Q. Basic: What precautions are necessary for handling TBDMSCl?
- Moisture Control : Use anhydrous solvents (dried over molecular sieves) and inert atmosphere (N₂/Ar).
- Storage : Package under nitrogen; store at 2–8°C to minimize hydrolysis.
- Safety : Avoid skin contact (irritant) and use SCBA in fire scenarios due to HCl gas release .
Q. Advanced: How can TBDMSCl be used in stereochemical analysis of complex molecules?
TBDMS protection alters molecular conformation, enabling NMR-based conformational studies. For cholesterol derivatives, silylation of the 3-OH group rigidifies the A-ring, simplifying NOE analysis of B-ring dynamics. X-ray crystallography of TBDMS ethers also resolves stereochemical ambiguities in polycyclic systems .
Properties
IUPAC Name |
tert-butyl-chloro-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNZYOJHNLTNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038843 | |
Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |
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Molecular Weight |
150.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Merck Index] White crystals with a pungent odor; [Alfa Aesar MSDS] | |
Record name | tert-Butyldimethylchlorosilane | |
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CAS No. |
18162-48-6 | |
Record name | tert-Butyldimethylsilyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18162-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | t-Butyldimethylchlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162486 | |
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Record name | Silane, chloro(1,1-dimethylethyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |
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Record name | tert-butylchlorodimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.206 | |
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Record name | TERT-BUTYLDIMETHYLCHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/550OPF5Z9F | |
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Retrosynthesis Analysis
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